(4-Fluoro-3-methylphenyl)methanethiol

Description

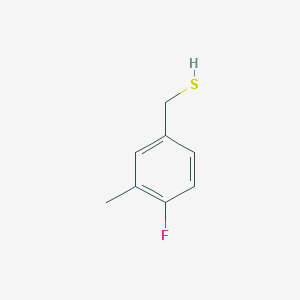

(4-Fluoro-3-methylphenyl)methanethiol is an organosulfur compound featuring a fluorinated and methyl-substituted aromatic ring attached to a methanethiol (-CH2SH) group. This structure combines the reactivity of the thiol group with the electronic and steric effects of the 4-fluoro-3-methylphenyl substituent.

Properties

Molecular Formula |

C8H9FS |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

(4-fluoro-3-methylphenyl)methanethiol |

InChI |

InChI=1S/C8H9FS/c1-6-4-7(5-10)2-3-8(6)9/h2-4,10H,5H2,1H3 |

InChI Key |

AGAXBHOIISLKCP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)CS)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-methylphenyl)methanethiol can be achieved through several methods. One common approach involves the reaction of 4-fluoro-3-methylbenzyl chloride with sodium hydrosulfide. The reaction typically takes place in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-methylphenyl)methanethiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom in the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alkoxides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Corresponding sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Fluoro-3-methylphenyl)methanethiol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of (4-Fluoro-3-methylphenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Methanethiol (CH3SH)

Methanethiol, the simplest thiol, is a key reference for understanding sulfur-containing analogs.

- Reactivity & Biological Activity: Methanethiol is metabolized by methanotrophs like Methylacidiphilum fumariolicum SolV via a methanethiol oxidase (MTO), producing H2S and formaldehyde . However, concentrations above 3 µM inhibit microbial growth due to toxic byproducts like H2S .

- Synthesis: Industrially produced via methanol and H2S over K2MoSO4/SiO2 catalysts at 380°C .

- Key Differences : The aromatic and fluorinated group in (4-Fluoro-3-methylphenyl)methanethiol likely increases steric hindrance and thiol acidity compared to CH3SH.

Benzyl Mercaptan (C6H5CH2SH)

Benzyl mercaptan shares the aryl-thiol structure but lacks fluorine and methyl substituents.

- Acidity : The pKa of benzyl mercaptan (~9.5) is lower than CH3SH (~10) due to the electron-withdrawing effect of the aromatic ring. The addition of a fluorine atom in this compound is expected to further lower the pKa (increasing acidity).

- Synthesis: Typically synthesized via nucleophilic substitution or thiolation of benzyl halides. Fluorinated analogs may require specialized catalysts or conditions, as seen in methanol thiolation reactions using acid-base catalysts .

4-Fluoro-3-methylphenyl Isothiocyanate

- Electronic Effects : The fluorine atom enhances electrophilicity in the aromatic ring, which could influence the reactivity of the thiol group in this compound during oxidation or disulfide formation.

Key Properties and Research Findings

Physicochemical Properties

*Estimated based on structural analogs.

Biological Activity

(4-Fluoro-3-methylphenyl)methanethiol is a thiol compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings, including case studies that illustrate its applications in medicinal chemistry and biological research.

Molecular Characteristics:

- Molecular Formula: C₈H₉FS

- Molecular Weight: 156.22 g/mol

- IUPAC Name: this compound

- Canonical SMILES: CC1=C(C=CC(=C1)CS)F

The biological activity of this compound is primarily attributed to its thiol group, which can form covalent bonds with various proteins and enzymes. This interaction may inhibit enzymatic activities, thereby modulating biochemical pathways. The presence of the fluorine atom enhances the compound's lipophilicity, facilitating its penetration through biological membranes and increasing its potential efficacy as a therapeutic agent.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, showcasing minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The observed IC₅₀ values were 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells, indicating significant antiproliferative effects .

Case Studies

- Antimicrobial Efficacy:

- Anticancer Research:

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 4-Fluoro-3-methylphenol | Phenolic compound | Antioxidant activity |

| 4-Fluoro-3-methylbenzyl chloride | Alkyl halide | Precursor for synthesis |

| 4-Fluoro-3-methylbenzoic acid | Carboxylic acid | Anti-inflammatory properties |

The unique combination of a fluorine atom and a methanethiol group in this compound distinguishes it from similar compounds, enhancing its reactivity and biological activity.

Applications in Research and Industry

This compound serves as a valuable building block in pharmaceutical chemistry due to its diverse biological activities:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.